1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate
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Description
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate, also known as 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate or 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate (AA), is an organic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. AA is a bicyclic compound, meaning it contains two rings of carbon atoms, with a sulfur atom at each of the two positions where the rings meet. AA has been found to possess a variety of properties that make it a promising candidate for use in a variety of medical and biochemical applications.
Scientific Research Applications
Radiopharmaceutical Applications
1-Azabicyclo[2.2.2]octan-3-yl derivatives have been evaluated as potential radiopharmaceuticals. Research by Rzeszotarski et al. (1984) focused on synthesizing and evaluating radioiodinated derivatives for imaging muscarinic receptors (Rzeszotarski et al., 1984).
PET Imaging Ligands
Luo et al. (1998) explored the resolution, in vitro, and in vivo evaluation of fluorine-18-labeled isomers for PET imaging of muscarinic-cholinergic receptors (Luo et al., 1998).
Microbial Hydroxylation
Research by Wong and Burns (1999) explored microbial hydroxylation of derivatives, focusing on regio- and stereoselective hydroxylation at specific positions (Wong & Burns, 1999).
Crystal Structure Analysis
Sonar et al. (2007) conducted a study on the racemic form of a related compound, providing insights into its molecular structure and intermolecular interactions (Sonar, Parkin, & Crooks, 2007).
Muscarinic Receptor Research
Research by Nordvall et al. (1992) synthesized analogues to study their interaction with muscarinic receptors, contributing to our understanding of receptor pharmacology (Nordvall et al., 1992).
Evaluation as Muscarinic Ligands
Luo et al. (1996) evaluated alpha-fluoroalkyl-alpha-hydroxy-alpha-phenylacetates as ligands for studying muscarinic receptor density, emphasizing their potential in positron emission tomography (Luo et al., 1996).
NK1 Receptor Antagonism
Research by Snider et al. (1991) explored CP-96,345, a nonpeptide antagonist of the substance P (NK1) receptor, which includes derivatives of 1-azabicyclo[2.2.2]octan-3-yl (Snider et al., 1991).
Antiprotozoal Activity
Faist et al. (2013) studied the antiprotozoal activity of bicyclic diamines with a N-methylpiperazinyl group, contributing to the development of antiprotozoal drugs (Faist et al., 2013).
Antibacterial Activity of Polymers
Kumar et al. (2017) synthesized acrylic and methacrylic homopolymers based on derivatives and evaluated their antibacterial activity, expanding the application of these compounds in materials science (Kumar et al., 2017).
Synthesis and Pharmacological Evaluation
Suzuki et al. (1999) reported on the synthesis of compounds with the 1-azabicyclo[3.3.0]octane ring and evaluated their muscarinic activity, contributing to the field of drug development for neurodegenerative diseases (Suzuki et al., 1999).
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDFTKNRHZMENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate |
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